molecular formula C19H16Cl2N2O B1223252 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone CAS No. 1164529-92-3

2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B1223252
CAS No.: 1164529-92-3
M. Wt: 359.2 g/mol
InChI Key: UGQLQYCGDGFRJZ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-dichlorophenyl)methyl]-6-(2-phenylethenyl)-4,5-dihydropyridazin-3-one is a dichlorobenzene.

Scientific Research Applications

Herbicidal Action

Pyridazinone derivatives, such as 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone, have been studied for their herbicidal properties. Research conducted by Hilton et al. (1969) revealed that similar pyridazinone compounds can inhibit photosynthesis in plants, accounting for their phytotoxicity. These compounds have been investigated for their potential as experimental herbicides with multiple biological properties, including resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Cardiovascular and Antihypertensive Properties

Pyridazinone derivatives have shown promise in cardiovascular and antihypertensive applications. Thyes et al. (1983) synthesized and evaluated 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, which exhibited significant hypotensive action on rats and inhibited platelet aggregation. These compounds demonstrated a potential for treating cardiovascular diseases and related conditions (Thyes, Lehmann, Gries, König, Kretzschmar, Kunze, Lebkücher, & Lenke, 1983).

Anticancer Potential

The anticancer activity of pyridazinone derivatives has been a subject of recent research. Mehvish and Kumar (2022) explored the synthesis of 3(2h)-one pyridazinone derivatives with potential antioxidant activity, which could be relevant in cancer treatment strategies. Their research included molecular docking studies to evaluate the efficacy of these compounds against specific cancer targets (Mehvish & Kumar, 2022).

Anticonvulsant Activity

Xu et al. (1991) synthesized a range of 6-(substituted phenyl)-3 (2H) pyridazinones and tested them for their anticonvulsant properties. The study found that certain derivatives, particularly those with specific hydrophobic substituents, displayed significant anticonvulsant activity, suggesting their potential use in treating seizure disorders (Xu, Wang, Chen, Liu, & Tao, 1991).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This would involve studying the toxicity of the compound, its environmental impact, and any precautions that need to be taken while handling it .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O/c20-17-10-7-15(12-18(17)21)13-23-19(24)11-9-16(22-23)8-6-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQLQYCGDGFRJZ-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Reactant of Route 3
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Reactant of Route 4
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Reactant of Route 5
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Reactant of Route 6
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.